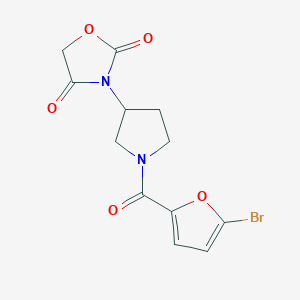

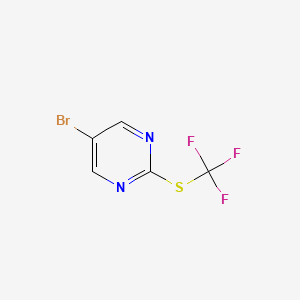

3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

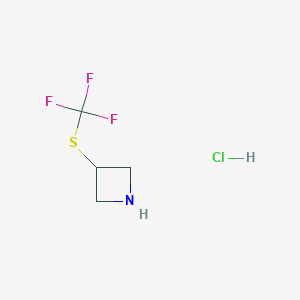

The compound “3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups including a bromofuran, a pyrrolidine ring, and an oxazolidine-2,4-dione . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, in particular, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the bromofuran group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its reactivity .Scientific Research Applications

Synthesis and Chemical Reactions

Oxazolidines and thiazolidines, including compounds with related structural frameworks, are synthesized from β-hydroxy- or β-mercapto-α-amino acid esters. These syntheses involve reactions with aromatic aldehydes, dehydrogenation to form oxazoles and thiazoles, and cyclization to yield bicyclic compounds like pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981). Such processes demonstrate the versatility of oxazolidine derivatives in synthesizing complex heterocyclic systems, which are significant in medicinal chemistry and materials science.

Biological Activities and Applications

Research into oxazolidine-2,4-diones reveals their frequent presence in biologically active compounds. A novel method for synthesizing various oxazolidine-2,4-diones utilizes atmospheric carbon dioxide, providing a green and efficient route to these compounds, highlighting their importance in drug development and environmental chemistry (Zhang, Xia, Yang, & Lu, 2015). This synthesis method emphasizes the potential of oxazolidine derivatives in creating bioactive molecules with minimal environmental impact.

Asymmetric Synthesis

Oxazolidine derivatives also play a crucial role in asymmetric synthesis, serving as key intermediates in producing compounds with chiral centers. For instance, the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones via catalyzed 1,3-dipolar cycloaddition showcases the application of oxazolidine derivatives in creating compounds with significant stereoselectivity, an essential aspect in the pharmaceutical industry (Yang, Tang, He, Li, Yu, & Deng, 2015).

Antimicrobial Activities

Compounds synthesized from oxazolidine derivatives have been evaluated for their antimicrobial activities, indicating their potential as therapeutic agents. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of oxazolidine-containing molecules in addressing antibiotic resistance and developing new antimicrobial therapies (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Future Directions

properties

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O5/c13-9-2-1-8(20-9)11(17)14-4-3-7(5-14)15-10(16)6-19-12(15)18/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKINDSAWKFQBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)

![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)

![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)